N-(2-ethylhexyl)-4-methylbenzamide
Description
N-(2-Ethylhexyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group and a branched 2-ethylhexyl chain attached to the amide nitrogen. The 2-ethylhexyl group, a hydrophobic branched alkyl chain, likely enhances lipophilicity, making the compound suitable for applications requiring solubility in nonpolar environments, such as surfactants or plasticizers . The 4-methyl group on the benzamide may influence electronic properties and steric interactions, affecting reactivity and molecular packing .
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-4-methylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-7-14(5-2)12-17-16(18)15-10-8-13(3)9-11-15/h8-11,14H,4-7,12H2,1-3H3,(H,17,18) |
InChI Key |
IZWFAWINODGLHJ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Alkyl vs. Aryl Substituents
- N-(2-Ethylhexyl)-4-methylbenzamide: The branched 2-ethylhexyl chain increases hydrophobicity, reducing water solubility but enhancing compatibility with organic matrices.
- N-(2-Methoxyphenyl)-4-methylbenzamide (): The methoxy group (-OCH₃) is electron-donating, improving solubility in polar solvents and possibly enhancing hydrogen-bonding interactions. Its molecular weight (241.29 g/mol) is lower than the ethylhexyl derivative, suggesting differences in volatility and melting points .
Branched vs. Linear Alkyl Chains
Data Tables
Table 1: Key Properties of Selected 4-Methylbenzamide Derivatives
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